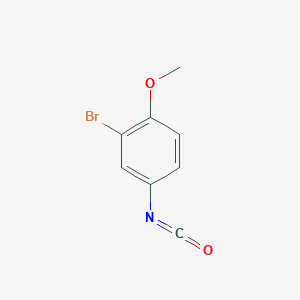
methyl 4,5-diamino-2-methoxybenzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,5-diamino-2-methoxybenzoate hydrochloride (MDMB) is a highly versatile chemical compound that has been widely used in a variety of industries and scientific research applications. MDMB is a white crystalline solid that is soluble in water and has a melting point of 173-174°C. It is a derivative of benzoic acid and is widely used in the synthesis of a variety of organic compounds. MDMB is a widely used compound in the synthesis of several pharmaceuticals, such as ibuprofen, naproxen, and other non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, MDMB is used in the synthesis of dyes, fragrances, and other industrial chemicals.
Scientific Research Applications
Methyl 4,5-diamino-2-methoxybenzoate hydrochloride has numerous applications in scientific research. It is used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, fragrances, and other industrial chemicals. Additionally, methyl 4,5-diamino-2-methoxybenzoate hydrochloride is used in the synthesis of a variety of peptides, proteins, and other biologically active molecules. methyl 4,5-diamino-2-methoxybenzoate hydrochloride is also used in the synthesis of a variety of compounds used in the study of enzyme kinetics and drug metabolism.
Mechanism of Action
Methyl 4,5-diamino-2-methoxybenzoate hydrochloride is a highly versatile compound that can be used in a variety of ways in scientific research. It is a derivative of benzoic acid and is used in the synthesis of a variety of organic compounds. methyl 4,5-diamino-2-methoxybenzoate hydrochloride is also used to catalyze the synthesis of several pharmaceuticals, such as ibuprofen, naproxen, and other non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, methyl 4,5-diamino-2-methoxybenzoate hydrochloride is used in the synthesis of a variety of peptides, proteins, and other biologically active molecules.
Biochemical and Physiological Effects
methyl 4,5-diamino-2-methoxybenzoate hydrochloride is a highly versatile compound that has a variety of biochemical and physiological effects. It is a derivative of benzoic acid and is used in the synthesis of a variety of organic compounds. methyl 4,5-diamino-2-methoxybenzoate hydrochloride is also used to catalyze the synthesis of several pharmaceuticals, such as ibuprofen, naproxen, and other non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, methyl 4,5-diamino-2-methoxybenzoate hydrochloride is used in the synthesis of a variety of peptides, proteins, and other biologically active molecules. methyl 4,5-diamino-2-methoxybenzoate hydrochloride has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to have anti-cancer, anti-diabetic, and anti-microbial properties.
Advantages and Limitations for Lab Experiments
Methyl 4,5-diamino-2-methoxybenzoate hydrochloride is a highly versatile compound that has numerous advantages and limitations for laboratory experiments. One of the main advantages of methyl 4,5-diamino-2-methoxybenzoate hydrochloride is its low cost and ease of synthesis. Additionally, methyl 4,5-diamino-2-methoxybenzoate hydrochloride is a highly soluble compound, making it ideal for use in a variety of laboratory experiments. Furthermore, methyl 4,5-diamino-2-methoxybenzoate hydrochloride is a highly versatile compound that can be used in a variety of ways in scientific research.
However, methyl 4,5-diamino-2-methoxybenzoate hydrochloride also has a few limitations. It is a highly reactive compound and can react with other compounds in the reaction mixture, resulting in the formation of impurities. Additionally, methyl 4,5-diamino-2-methoxybenzoate hydrochloride is a highly volatile compound and can easily evaporate, resulting in the loss of material.
Future Directions
Methyl 4,5-diamino-2-methoxybenzoate hydrochloride is a highly versatile compound that has numerous potential future applications in scientific research. One potential application is the synthesis of novel peptides and proteins for use in drug development and other biomedical applications. Additionally, methyl 4,5-diamino-2-methoxybenzoate hydrochloride could be used to synthesize a variety of compounds for use in the study of enzyme kinetics and drug metabolism. Furthermore, methyl 4,5-diamino-2-methoxybenzoate hydrochloride could be used to synthesize a variety of compounds for use in the development of new pharmaceuticals and other industrial chemicals. Finally, methyl 4,5-diamino-2-methoxybenzoate hydrochloride could be used to synthesize a variety of compounds for use in the study of biochemical and physiological processes.
Synthesis Methods
Methyl 4,5-diamino-2-methoxybenzoate hydrochloride is synthesized through a multi-step process that involves the reaction of benzoic acid with hydrochloric acid and a base, such as sodium hydroxide or potassium hydroxide. The reaction results in the formation of a salt, which is then reacted with a secondary amine, such as 2-aminomethylpyridine or 2-aminobenzoic acid. The resulting product is then treated with a reducing agent, such as sodium borohydride or sodium cyanoborohydride, to produce methyl 4,5-diamino-2-methoxybenzoate hydrochloride.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4,5-diamino-2-methoxybenzoate hydrochloride involves the reaction of 4,5-diamino-2-methoxybenzoic acid with methyl chloroformate followed by treatment with hydrochloric acid to yield the final product.", "Starting Materials": [ "4,5-diamino-2-methoxybenzoic acid", "methyl chloroformate", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 4,5-diamino-2-methoxybenzoic acid in a suitable solvent such as dichloromethane.", "Step 2: Add methyl chloroformate dropwise to the reaction mixture while stirring at room temperature.", "Step 3: Allow the reaction mixture to stir for several hours until completion.", "Step 4: Add hydrochloric acid to the reaction mixture to quench the excess methyl chloroformate.", "Step 5: Extract the product with a suitable solvent such as ethyl acetate.", "Step 6: Dry the organic layer over anhydrous sodium sulfate.", "Step 7: Concentrate the organic layer under reduced pressure to yield the crude product.", "Step 8: Purify the crude product by recrystallization from a suitable solvent such as ethanol to obtain the final product, methyl 4,5-diamino-2-methoxybenzoate hydrochloride." ] } | |
CAS RN |
117886-12-1 |
Product Name |
methyl 4,5-diamino-2-methoxybenzoate hydrochloride |
Molecular Formula |
C9H13ClN2O3 |
Molecular Weight |
232.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide](/img/structure/B6144736.png)
![2-{4-oxo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-5-yl}acetic acid](/img/structure/B6144742.png)